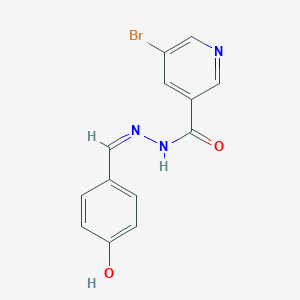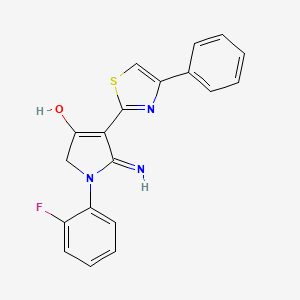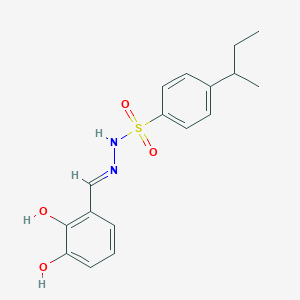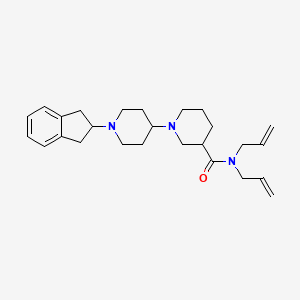
5-bromo-N'-(4-hydroxybenzylidene)nicotinohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N'-(4-hydroxybenzylidene)nicotinohydrazide, also known as BH-NH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BH-NH is a hydrazide derivative of nicotinic acid, a compound that is involved in several biological processes.
Applications De Recherche Scientifique
5-bromo-N'-(4-hydroxybenzylidene)nicotinohydrazide has shown potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. 5-bromo-N'-(4-hydroxybenzylidene)nicotinohydrazide has been studied for its anti-inflammatory, antioxidant, and anticancer properties. It has also been evaluated for its potential use as a therapeutic agent for the treatment of several diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
Mécanisme D'action
5-bromo-N'-(4-hydroxybenzylidene)nicotinohydrazide exerts its biological effects through various mechanisms of action, including the inhibition of oxidative stress, the modulation of inflammatory pathways, and the regulation of cell signaling pathways. 5-bromo-N'-(4-hydroxybenzylidene)nicotinohydrazide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant defense mechanisms.
Biochemical and Physiological Effects:
5-bromo-N'-(4-hydroxybenzylidene)nicotinohydrazide has been shown to have several biochemical and physiological effects. It has been reported to reduce oxidative stress, decrease inflammation, and inhibit cancer cell growth. 5-bromo-N'-(4-hydroxybenzylidene)nicotinohydrazide has also been shown to improve glucose tolerance and insulin sensitivity, indicating its potential use in the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
5-bromo-N'-(4-hydroxybenzylidene)nicotinohydrazide has several advantages for lab experiments, including its simple synthesis method, high yield, and potential applications in various scientific research fields. However, 5-bromo-N'-(4-hydroxybenzylidene)nicotinohydrazide also has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on 5-bromo-N'-(4-hydroxybenzylidene)nicotinohydrazide. One potential direction is to investigate its potential use as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use as a therapeutic agent for the treatment of cancer. Additionally, further research is needed to evaluate the safety and toxicity of 5-bromo-N'-(4-hydroxybenzylidene)nicotinohydrazide, as well as its pharmacokinetic and pharmacodynamic properties.
Méthodes De Synthèse
5-bromo-N'-(4-hydroxybenzylidene)nicotinohydrazide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 5-bromo-2-hydroxynicotinaldehyde with 4-hydroxybenzohydrazide in the presence of a base catalyst. The reaction yields 5-bromo-N'-(4-hydroxybenzylidene)nicotinohydrazide as a yellow solid with a high yield of up to 90%.
Propriétés
IUPAC Name |
5-bromo-N-[(Z)-(4-hydroxyphenyl)methylideneamino]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O2/c14-11-5-10(7-15-8-11)13(19)17-16-6-9-1-3-12(18)4-2-9/h1-8,18H,(H,17,19)/b16-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHHWMVKBHDUFX-SOFYXZRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CC(=CN=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N\NC(=O)C2=CC(=CN=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2,4-dimethyl-5-({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}carbonyl)-1H-pyrrole-3-carboxylate](/img/structure/B6040563.png)
![(2E)-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-methyl-N-(tetrahydro-2-furanylmethyl)-2-butenamide](/img/structure/B6040576.png)

![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1-cyclopentene-1-carboxamide](/img/structure/B6040586.png)
![1-(2-fluoro-4-methoxyphenyl)-2-[3-(2-thienyl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6040589.png)

![6-methyl-2-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-pyrrolidinyl}-1H-benzimidazole](/img/structure/B6040598.png)
![N-{5-[4-(diethylamino)-2-methoxybenzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}acetamide](/img/structure/B6040599.png)
![N-(sec-butyl)-4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B6040605.png)
![N-(4-{2-[(2-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide](/img/structure/B6040609.png)

![2-(1-cyclohexyl-4-{3-[(diethylamino)methyl]-4-methoxybenzyl}-2-piperazinyl)ethanol](/img/structure/B6040627.png)